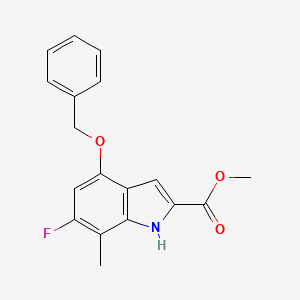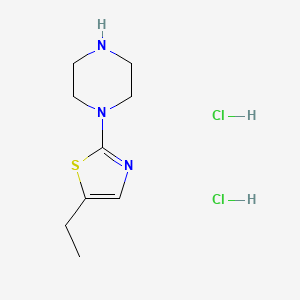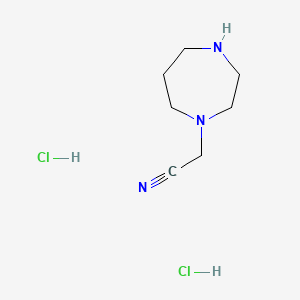
methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate (MBFMC) is a fluorinated indole derivative with a variety of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. MBFMC has been found to be a useful substrate for the synthesis of a variety of compounds, including indoles, benzoates, and other heterocyclic compounds. It is a versatile reagent for the synthesis of complex organic molecules, and has been used in the synthesis of a variety of drugs and pharmaceuticals. MBFMC has also been used in the synthesis of a variety of biochemically active molecules, including peptides, proteins, and other biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate is not well understood. It is believed that the reaction of methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate with methyl chloroformate is an SN2 reaction. In this reaction, the methyl chloroformate acts as a nucleophile, forming a covalent bond with the indole ring. The reaction is reversible, and the reaction can be stopped by the addition of an acid or base to the reaction mixture.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate are not well understood. It has been suggested that methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It has also been suggested that methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate may act as an agonist of certain G protein-coupled receptors. However, further research is needed to determine the exact biochemical and physiological effects of methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate in laboratory experiments include its high yield, its versatility as a reagent, and its ability to be used in the synthesis of a variety of complex organic molecules. The limitations of using methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate in laboratory experiments include its low solubility in water, its tendency to form dimers, and its low stability in the presence of acids and bases.
Future Directions
For research on methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of a variety of drugs and pharmaceuticals. Other potential future directions for research on methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate include the development of new synthetic methods for the synthesis of methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate, the development of new methods for the purification of methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate, and the development of new methods for the analysis of methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate.
Synthesis Methods
Methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate is synthesized by the reaction of 4-benzyloxy-6-fluoro-7-methyl-1H-indole with methyl chloroformate. The reaction is conducted in anhydrous dichloromethane at a temperature of 0-5 °C. The reaction is complete in 1-2 hours, and yields the desired product in high yield. The reaction is reversible, and the reaction can be stopped by the addition of an acid or base to the reaction mixture.
Scientific Research Applications
Methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate has been used in a variety of scientific research applications, including the synthesis of a variety of drugs and pharmaceuticals, the synthesis of a variety of biochemically active molecules, and the synthesis of a variety of complex organic molecules. It has been used in the synthesis of peptides, proteins, and other biologically active molecules. methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate has also been used in the synthesis of a variety of indoles, benzoates, and other heterocyclic compounds. It has been used in the synthesis of a variety of complex organic molecules, and has been used in the synthesis of a variety of drugs and pharmaceuticals.
properties
IUPAC Name |
methyl 6-fluoro-7-methyl-4-phenylmethoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-11-14(19)9-16(23-10-12-6-4-3-5-7-12)13-8-15(18(21)22-2)20-17(11)13/h3-9,20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEWHRWQCJBCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1NC(=C2)C(=O)OC)OCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B6610979.png)

![methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride](/img/structure/B6610994.png)
![1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B6610995.png)

![methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B6611011.png)
![rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate, cis](/img/structure/B6611017.png)
![4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B6611022.png)

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)
![2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6611047.png)